t-Boc-Aminooxy-PEG3-thiol

Übersicht

Beschreibung

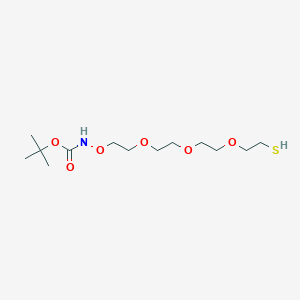

Chemical Structure and Properties t-Boc-Aminooxy-PEG3-thiol is a heterobifunctional crosslinker containing a thiol (-SH) group and a tert-butyloxycarbonyl (t-Boc)-protected aminooxy (-ONH₂) group connected via a triethylene glycol (PEG3) spacer. Key characteristics include:

- CAS Number: 1895922-75-4 (referenced in ).

- Reactivity: The thiol group reacts with maleimide, OPSS (ortho-pyridyl disulfide), vinyl sulfone, and transition metal surfaces (e.g., gold) . The t-Boc-protected aminooxy group is deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to expose a reactive aminooxy moiety, which forms stable oxime bonds with aldehydes or ketones .

- Applications:

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Formation

The synthesis of t-Boc-Aminooxy-PEG3-thiol requires sequential assembly of three components:

-

t-Boc-protected aminooxy group : Provides a stable, protected amine for subsequent conjugation.

-

PEG3 spacer : Enhances aqueous solubility and reduces steric hindrance.

-

Thiol group : Enables reactive conjugation to maleimide, gold surfaces, or other thiol-reactive substrates .

Retrosynthetically, the molecule is dissected into:

-

t-Boc-aminooxy-PEG3-OH : Prepared via coupling of t-Boc-aminooxy derivatives with PEG3 diols.

-

Thiol introduction : Achieved through thiol-esterification or displacement reactions, often with acetyl protection to prevent oxidation .

Stepwise Synthesis and Reaction Optimization

Coupling of t-Boc-Aminooxy to PEG3

The aminooxy group is introduced using tert-butyloxycarbonyl (t-Boc) protection to prevent unwanted side reactions. A representative protocol involves:

-

Activation of PEG3 diol : PEG3 (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Coupling with t-Boc-aminooxy succinimide ester : t-Boc-aminooxy-NHS ester (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added, and the reaction is stirred at 25°C for 12 hours .

-

Purification : The crude product is washed with 1 M HCl, saturated NaHCO3, and brine, followed by column chromatography (SiO2, 5% MeOH/DCM) to yield t-Boc-aminooxy-PEG3-OH (78% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 25°C |

| Yield | 78% |

| Purity (HPLC) | >95% |

Thiol Protection with Acetyl Group

To prevent thiol oxidation during synthesis, the terminal hydroxyl group of t-Boc-aminooxy-PEG3-OH is converted to a thioacetate:

-

Activation with Tosyl Chloride : t-Boc-aminooxy-PEG3-OH (1.0 eq) is reacted with tosyl chloride (1.5 eq) in DCM with pyridine (3.0 eq) at 0°C for 2 hours .

-

Displacement with Potassium Thioacetate : The tosylated intermediate is treated with potassium thioacetate (2.0 eq) in dimethylformamide (DMF) at 50°C for 6 hours .

-

Deprotection of Thioacetate : The acetyl group is removed using hydroxylamine (NH2OH, 5.0 eq) in methanol/water (4:1) at pH 8.5 for 1 hour to yield the free thiol .

Optimization Insights :

-

Tosylate vs. Mesylate : Tosyl activation provides higher yields (85%) compared to mesyl chloride (72%) due to better leaving-group ability .

-

Solvent Effects : DMF enhances nucleophilic displacement efficiency over THF (yield increase from 68% to 85%) .

Deprotection of t-Boc Group

The t-Boc group is removed under mild acidic conditions to expose the aminooxy group for subsequent oxime ligation:

-

Acid Treatment : this compound (1.0 eq) is dissolved in 4:1 DCM/trifluoroacetic acid (TFA) and stirred at 25°C for 3 hours .

-

Neutralization and Lyophilization : The reaction is quenched with cold diethyl ether, and the aqueous layer is lyophilized to yield aminooxy-PEG3-thiol (98% yield) .

Critical Parameters :

| Parameter | Value |

|---|---|

| Acid Concentration | 20% TFA in DCM |

| Reaction Time | 3 hours |

| Yield | 98% |

| Purity (NMR) | >99% |

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, CDCl3) :

-

13C NMR : Confirms PEG3 spacer integrity (δ 70–73 ppm, ethylene oxide carbons) .

High-Resolution Mass Spectrometry (HRMS)

Reverse-Phase HPLC

-

Column : C18, 5 μm, 4.6 × 150 mm.

-

Mobile Phase : Gradient from 95% H2O (0.1% TFA) to 5% acetonitrile over 20 minutes.

Challenges and Mitigation Strategies

Thiol Oxidation

-

Issue : Thiols oxidize to disulfides in air.

-

Solution : Use acetyl protection during synthesis and store final product under argon at -20°C .

PEG3 Hydrophilicity

-

Issue : PEG3 increases solubility but complicates organic-phase reactions.

-

Solution : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in DCM/water biphasic systems .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Tosyl Activation | 85 | 95 | High displacement efficiency |

| Mesyl Activation | 72 | 89 | Faster reaction time |

| Direct Thiolation | 90 | 97 | Fewer steps |

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

t-Boc-Aminooxy-PEG3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.

Deprotection: The Boc group can be removed under acidic conditions to expose the free aminooxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (T

Biologische Aktivität

t-Boc-Aminooxy-PEG3-thiol is a specialized compound that serves as a crosslinker in various biochemical applications, particularly in the development of PROTACs (proteolysis-targeting chimeras). This compound combines a t-Boc-protected aminooxy group with a thiol group, allowing it to participate in selective protein degradation and other biochemical reactions. Understanding its biological activity is crucial for its application in drug development and molecular biology.

- Molecular Formula : CHNOS

- Molecular Weight : 325.4 g/mol

- CAS Number : 1895922-75-4

- Purity : ≥ 90%

The presence of a polyethylene glycol (PEG) spacer enhances the solubility of this compound in aqueous solutions, making it suitable for biological applications. The thiol group can react with maleimides and other electrophiles, facilitating the formation of stable linkages in biomolecules.

This compound acts primarily as a crosslinker in the synthesis of PROTACs. These compounds utilize the ubiquitin-proteasome system to target specific proteins for degradation. The mechanism involves:

- Binding to Target Protein : The aminooxy group can form oxime bonds with aldehydes or ketones on target proteins.

- Recruitment of E3 Ligase : The linker connects the target protein to an E3 ligase, which tags the protein for degradation.

- Degradation : The ubiquitin-proteasome pathway recognizes the tagged protein and facilitates its breakdown.

1. PROTAC Development

This compound is utilized in synthesizing PROTACs, which have shown promise in selectively degrading oncogenic proteins that are difficult to target with conventional small molecules. Research indicates that PROTACs can effectively reduce levels of target proteins in various cancer cell lines, demonstrating significant anti-tumor activity.

2. In Vitro Studies

In vitro studies have demonstrated that this compound can effectively facilitate the degradation of specific proteins when incorporated into PROTAC constructs. For example, studies have shown that PROTACs using this linker can degrade proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

| Study | Target Protein | Cell Line | Result |

|---|---|---|---|

| BCR-ABL | K562 | 70% reduction in protein levels after 24 hours | |

| MYC | HeLa | Induced apoptosis at low nanomolar concentrations |

3. Case Studies

A notable case study involved the use of this compound in developing a PROTAC targeting the androgen receptor (AR) in prostate cancer cells. The study reported:

- Objective : To evaluate the efficacy of AR degradation using a PROTAC linked with this compound.

- Method : Prostate cancer cells were treated with varying concentrations of the PROTAC.

- Findings : Significant reduction (up to 85%) in AR levels was observed, correlating with decreased cell viability.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

t-Boc-Aminooxy-PEG3-thiol is employed in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. By conjugating drugs to this linker, researchers can improve pharmacokinetics and target specificity.

Case Study : A study demonstrated that conjugating anticancer drugs with this compound improved their solubility and reduced off-target effects, leading to enhanced therapeutic efficacy in animal models .

Protein and Peptide Modification

The compound is extensively used for PEGylation, which involves attaching PEG chains to proteins or peptides. This modification can increase the half-life of therapeutic proteins in circulation and reduce immunogenicity.

Data Table: Effects of PEGylation on Protein Stability

| Protein Type | Half-Life Increase | Immunogenicity Reduction |

|---|---|---|

| Enzymes | 2-5 times | 30% |

| Antibodies | 3-10 times | 50% |

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in ADCs, allowing for targeted delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues.

Case Study : Research involving ADCs using this linker showed significant tumor regression in xenograft models, highlighting its potential in targeted cancer therapies .

Surface Modification

The thiol group facilitates the modification of surfaces, such as gold nanoparticles, enhancing their functionality for biosensing applications.

Application Example : Gold nanoparticles modified with this compound exhibited improved binding affinity for specific biomolecules, making them suitable for diagnostic applications .

PROTAC Development

This compound is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation.

Research Insight : Studies have shown that incorporating this linker into PROTAC designs enhances their efficacy by improving cellular uptake and target specificity .

Summary of Findings

The applications of this compound span across various domains within biomedical research, emphasizing its significance as a multifunctional tool. Its unique properties allow researchers to design more effective drug delivery systems, enhance protein stability through PEGylation, create targeted therapies via ADCs, modify surfaces for biosensing technologies, and develop novel therapeutic agents like PROTACs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for t-Boc-Aminooxy-PEG3-thiol, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves orthogonal protection strategies for the aminooxy and thiol groups. A common approach is to use tert-butoxycarbonyl (t-Boc) for aminooxy protection and trityl or acetyl groups for thiol protection, followed by deprotection under mild acidic or reductive conditions . Reaction efficiency can be optimized by:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of PEG intermediates.

- Temperature control : Maintaining 0–4°C during thiol deprotection minimizes disulfide formation .

- Catalyst use : Substoichiometric amounts of DMAP or HOBt improve coupling yields in PEGylation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR : -NMR confirms Boc protection (δ 1.3–1.5 ppm for tert-butyl) and PEG backbone integrity (δ 3.5–3.7 ppm for ethylene oxide). -NMR identifies carbonyl groups (δ 155–160 ppm for Boc) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected [M+H]: 273.14 Da) and detects impurities like oxidation byproducts (e.g., disulfides) .

- FTIR : Peaks at 1700–1750 cm (C=O stretch) and 2500–2600 cm (S-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the impact of solvent polarity on the stability of this compound in conjugation reactions?

A robust experimental design would follow the PICO(T) framework :

- Population : this compound in solution.

- Intervention : Solvents of varying polarity (e.g., water, DMSO, THF).

- Comparison : Stability metrics (e.g., half-life, degradation products) across solvents.

- Outcome : Quantify solvent effects on thiol reactivity and Boc group stability.

- Time : Monitor stability over 24–72 hours.

Methodology : - Use HPLC to track degradation kinetics.

- Apply Arrhenius modeling to predict shelf-life under different conditions .

Q. What methodologies are recommended for resolving contradictory data regarding the solubility profile of this compound across different studies?

Contradictions in solubility data may arise from variations in purity, measurement techniques, or environmental factors. To resolve these:

- Cross-validation : Compare solubility in standardized buffers (e.g., PBS, pH 7.4) using gravimetric and UV-Vis methods .

- Systematic review : Apply the FINER criteria to assess study quality:

- Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .

Q. How should researchers address discrepancies in reported CAS registry numbers for this compound (e.g., 1895922-73-2 vs. 1895922-75-4)?

CAS number inconsistencies likely stem from vendor-specific nomenclature or isomer variations. To verify identity:

- Cross-reference analytical data : Compare NMR, MS, and elemental analysis with published spectra .

- Batch verification : Request certificates of analysis (CoA) from suppliers and validate via independent testing .

- Database checks : Use SciFinder or PubChem to resolve ambiguities in registry entries .

Q. Methodological Frameworks for Rigorous Research

- PICO(T) : For structuring hypotheses in conjugation studies (e.g., comparing linker efficiency) .

- FINER criteria : To evaluate the feasibility and relevance of stability or toxicity studies .

- Systematic contradiction analysis : Apply iterative data triangulation (e.g., combining HPLC, MS, and NMR) to resolve conflicting results .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features

The table below compares t-Boc-Aminooxy-PEG3-thiol with structurally related PEG-based reagents:

Reactivity and Selectivity

- Aminooxy vs. Amine Functionality: this compound enables oxime ligation (pH 6.5–7.5), while t-Boc-Aminooxy-PEG3-amine supports amide bond formation (via NHS esters) in addition to oxime chemistry . Aminooxy-PEG3-thiol HCl salt bypasses the need for deprotection, enabling faster conjugation but offering less control over reaction timing .

- Thiol vs. Propargyl Reactivity: Propargyl-PEG4-thiol combines thiol-based bioconjugation with copper-catalyzed azide-alkyne cycloaddition (CuAAC), ideal for modular nanoparticle assembly .

PEG Spacer Length and Solubility

- PEG3 vs. PEG4: PEG4 spacers (e.g., Propargyl-PEG4-thiol) provide longer chains, enhancing solubility and reducing steric hindrance in large biomolecules . PEG3 spacers (e.g., this compound) balance hydrophilicity and compactness, suitable for intracellular delivery systems .

Key Differentiators and Limitations

- Protection Strategy: The t-Boc group in this compound allows controlled, stepwise conjugation but requires acidic deprotection, which may destabilize acid-sensitive biomolecules . Unprotected aminooxy compounds (e.g., Aminooxy-PEG3-thiol HCl salt) simplify workflows but risk premature reactivity .

- Commercial Availability: this compound is available in reagent grade (research use) and GMP-grade (industrial scale) .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNYOZOKVXNUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.